molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3

4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B12905933
CAS No.: 88875-30-3
M. Wt: 225.25 g/mol
InChI Key: ILCOKMDEZZAZJO-UHFFFAOYSA-N
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Description

    PhIP: is a heterocyclic aromatic amine commonly found in cooked meat and other heat-processed foods. It belongs to a class of mutagens.

  • Its chemical structure consists of a pyrimidine ring fused with an imidazole ring, with a methyl group (CH₃) at position 4 and a phenyl group (C₆H₅) at position 6.
  • Exposure to PhIP occurs primarily through dietary intake, especially when consuming grilled, fried, or roasted meats.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.

      Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.

  • Scientific Research Applications

      Cancer Research: PhIP is a potent carcinogen, implicated in DNA damage and mutagenesis. Researchers study its role in cancer development.

      Toxicology: Investigating PhIP’s effects on human health, metabolism, and exposure levels.

      Food Safety: Assessing dietary exposure and developing mitigation strategies.

  • Mechanism of Action

      DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.

      Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.

      Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.

  • Comparison with Similar Compounds

      Similar Compounds: Other heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share structural features.

      Uniqueness: PhIP’s prevalence in cooked meats and its specific mutagenic properties distinguish it from similar compounds.

    Remember that PhIP’s health implications underscore the importance of understanding its formation, metabolism, and potential risks

    Properties

    88875-30-3

    Molecular Formula

    C13H11N3O

    Molecular Weight

    225.25 g/mol

    IUPAC Name

    4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one

    InChI

    InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)

    InChI Key

    ILCOKMDEZZAZJO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3

    Origin of Product

    United States

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